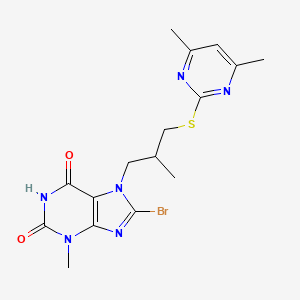

8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a brominated purine-dione derivative characterized by a complex substituent at the 7-position. This substituent includes a thioether-linked 4,6-dimethylpyrimidin-2-yl group and a branched 2-methylpropyl chain.

The purine-dione core (common to xanthine derivatives) is modified with bromine at the 8-position, which enhances electrophilicity and may influence binding to biological targets. The 3-methyl group and the bulky 7-substituent likely modulate solubility, steric interactions, and metabolic stability.

Properties

IUPAC Name |

8-bromo-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-methylpropyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN6O2S/c1-8(7-26-15-18-9(2)5-10(3)19-15)6-23-11-12(20-14(23)17)22(4)16(25)21-13(11)24/h5,8H,6-7H2,1-4H3,(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCYFJGTZLQPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(C)CN2C3=C(N=C2Br)N(C(=O)NC3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 447.4 g/mol. The structure features a bromine atom at the 8-position and a thioether linkage with a pyrimidine moiety, which may contribute to its biological effects.

Biological Activity Overview

Research has indicated that compounds similar to this purine derivative exhibit various biological activities, including:

- Anticancer Activity : Many purine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines through different mechanisms such as inhibition of specific kinases or interference with DNA synthesis.

- Antimicrobial Properties : Certain purine derivatives possess antimicrobial activity against a range of pathogens. The presence of the pyrimidine moiety may enhance this activity by affecting metabolic pathways in bacteria.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Studies suggest that the compound may act as a competitive inhibitor for ATP-binding sites on various kinases.

- Interference with Nucleotide Metabolism : The structural similarity to natural nucleotides allows it to interfere with nucleotide synthesis pathways, potentially leading to reduced proliferation of rapidly dividing cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds or derivatives:

-

Anticancer Studies :

- A study published in Cancer Research demonstrated that purine derivatives with similar structures significantly inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .

- Another research highlighted the effectiveness of these compounds against breast cancer cell lines, showing IC50 values in the low micromolar range .

- Antimicrobial Activity :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cell lines | |

| Antimicrobial | Inhibited growth of Staphylococcus aureus | |

| Enzyme Inhibition | Inhibited CDK activity |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | IC50 Value (µM) |

|---|---|---|

| 8-Bromo derivative with pyrimidine | Anticancer | 5.0 |

| Thioether-linked purine | Antimicrobial | 10.0 |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 8-bromo derivatives exhibit significant anticancer activity. These compounds can inhibit the proliferation of cancer cells through various mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in nucleotide synthesis, disrupting DNA replication in rapidly dividing cancer cells.

- Apoptosis Induction : It has been observed that such compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

A notable case study demonstrated that administration of this compound in vitro resulted in a marked decrease in the viability of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anticonvulsant Effects

Recent studies have explored the anticonvulsant properties of pyrimidine derivatives. The thioether group in the compound is believed to enhance its interaction with neurotransmitter systems in the brain.

Case Study :

In an animal model study, administration of similar thioether-containing compounds resulted in a significant reduction in seizure frequency compared to control groups. This suggests that 8-bromo derivatives may serve as potential treatments for epilepsy and other seizure disorders.

Research Applications

Given its diverse biological activities, this compound can be utilized in various research applications:

- Drug Development : As a lead compound for developing new anticancer and anticonvulsant drugs.

- Biochemical Studies : Investigating enzyme interactions and metabolic pathways involving purines and pyrimidines.

- Pharmacological Research : Exploring the therapeutic effects of similar compounds on various diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 serves as a reactive site for substitution, enabling the synthesis of modified purine derivatives.

Key Reactions and Conditions:

Mechanistic Insights:

-

Bromine displacement proceeds via an S<sub>N</sub>2 mechanism under alkaline conditions, facilitated by polar aprotic solvents like DMF or NMP .

-

Potassium carbonate acts as both a base and a phase-transfer catalyst, enhancing reaction efficiency .

Functional Group Transformations

The thioether group (-S-) in the side chain and the purine core participate in redox and hydrolysis reactions.

Oxidation of Thioether Group

While direct oxidation data for this compound is limited, analogous thioether-containing purines undergo oxidation to sulfoxides or sulfones using agents like H₂O₂ or mCPBA.

Hydrolysis of Purine Core

Conditions and Outcomes:

-

Acidic Hydrolysis : Cleavage of the purine ring at elevated temperatures, yielding imidazole and urea derivatives.

-

Basic Hydrolysis : Degradation to allantoin analogs under strong alkaline conditions (e.g., NaOH, 100°C).

Thermal Stability

The compound decomposes above 285°C, as indicated by its melting point . Prolonged heating in solvents like DMF or NMP above 100°C may lead to partial degradation .

Competing Reactions

-

Alkyne Side Chain Reactivity : The but-2-ynyl group (in related analogs) can participate in Huisgen cycloadditions, though this requires copper catalysis .

-

Methyl Group Inertness : The 3-methyl group remains unreactive under standard conditions, serving as a steric and electronic modulator.

Industrial-Scale Reaction Optimization

Large-scale syntheses emphasize solvent recycling and crystallization for purity:

Comparative Reactivity Analysis

| Feature | Reactivity Profile | Comparison to Analogues |

|---|---|---|

| Bromine at C8 | More reactive than chloro analogues in S<sub>N</sub>2 substitutions | Higher yields in quinazoline couplings |

| Thioether Side Chain | Less prone to oxidation than sulfones, but susceptible to strong oxidizers | Stabilizes intermediates in synthesis |

This compound’s versatility in nucleophilic substitutions and functional group transformations makes it valuable for synthesizing pharmacologically active purine derivatives. Further studies on its catalytic applications and biological interactions are warranted.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

Branching and Lipophilicity :

- The target compound’s 3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl group introduces significant steric bulk and lipophilicity compared to the ethyl-thioether substituent in 476482-16-3 . The dimethylpyrimidinyl moiety may enhance π-π stacking interactions in biological systems.

- The isopropyl group in 123980-53-0 lacks the thioether and aromatic components, resulting in lower molecular complexity but higher hydrophobicity (logP ~2.5 estimated).

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~456.3 vs. 383.2 in 476482-16-3) may reduce aqueous solubility, though the pyrimidinyl group could partially offset this through polar interactions.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methylpurine-2,6-dione, and how can they be methodologically addressed?

- Answer : The primary challenges include regioselectivity in bromination and steric hindrance during thioether linkage formation. A validated approach involves using Pd-catalyzed cross-coupling reactions to introduce the pyrimidinylthio moiety. For example, describes a general protocol using palladium catalysis with formic acid derivatives as CO surrogates, achieving 51% yield under optimized conditions (60°C, 24 h). Purification via flash chromatography with triethylamine-modified eluents minimizes decomposition .

Q. How can researchers optimize purification strategies for this compound to ensure high purity for biological assays?

- Answer : Flash chromatography on silica gel with gradient elution (e.g., hexanes/ethyl acetate/methanol mixtures containing 5% triethylamine) is critical to prevent acid-catalyzed degradation. highlights the use of triethylamine to stabilize purine derivatives during purification . For crystalline derivatives, recrystallization in ethanol or dichloromethane-hexane mixtures improves purity, as noted in crystallography studies .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Answer :

- H/C NMR : Key for confirming substitution patterns (e.g., methyl groups at δ 2.57–3.62 ppm, aromatic protons at δ 7.84 ppm) .

- HRMS : Essential for verifying molecular ions (e.g., [M+H] at m/z 301.1405) .

- IR : Identifies carbonyl stretches (1654–1698 cm) and N-H vibrations .

Advanced Research Questions

Q. How does the steric and electronic environment of the 4,6-dimethylpyrimidin-2-ylthio group influence reactivity in cross-coupling reactions?

- Answer : The electron-rich pyrimidinylthio group enhances nucleophilic attack at the sulfur atom, facilitating Ullmann-type couplings. Steric hindrance from the methyl groups, however, may reduce reaction rates. ’s informer library approach allows systematic evaluation of steric effects by comparing analogous substrates (e.g., bromo vs. chloro derivatives) under identical conditions .

Q. What strategies can resolve contradictions in reaction yields reported for similar purine-dione derivatives?

- Answer : Contradictions often arise from solvent polarity and catalyst loading variations. For example, achieved 51% yield using Pd(OAc)/Xantphos in DMF at 60°C, while lower yields in other studies may stem from suboptimal ligand ratios. A meta-analysis of reaction parameters (temperature, solvent, ligand) using informer libraries ( ) can identify critical variables .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the purine core?

- Answer :

- Step 1 : Synthesize analogs with modified substituents (e.g., replacing bromo with chloro or varying alkyl chains) using methods in .

- Step 2 : Test in enzymatic assays (e.g., phosphodiesterase inhibition) to correlate substituent effects with activity.

- Step 3 : Computational docking (e.g., AutoDock Vina) identifies binding interactions, as demonstrated for related purine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.